

## AC260584 Technical Support Center

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### Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound **AC260584**.

## Frequently Asked Questions (FAQs)

Q1: What is **AC260584** and what is its primary mechanism of action?

**AC260584** is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (mAChR).<sup>[1][2]</sup> Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, **AC260584** binds to a distinct, allosteric site on the M1 receptor to activate it.<sup>[3]</sup> This mechanism allows for high selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2, M3, M4, and M5).<sup>[1]</sup>

Q2: What are the known downstream signaling effects of **AC260584**?

Activation of the M1 receptor by **AC260584** initiates several downstream signaling cascades. The primary pathway involves the coupling to Gq/11 G-proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, specifically leading to the phosphorylation of ERK1/2.<sup>[1][4]</sup> In vivo, **AC260584** has been shown to increase the release of acetylcholine and dopamine in the medial prefrontal cortex and hippocampus.<sup>[5]</sup>

Q3: What are the potential therapeutic applications of **AC260584**?

**AC260584** has demonstrated pro-cognitive and antipsychotic-like effects in animal models.[1] [2] These properties suggest its potential as a therapeutic agent for cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1]

Q4: What is the oral bioavailability of **AC260584**?

**AC260584** has been found to be orally bioavailable in rodents, which is a significant advantage for in vivo studies and potential therapeutic development.[1]

## Quantitative Data Summary

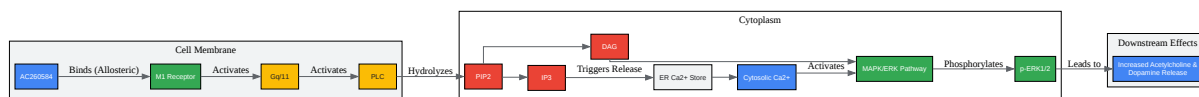
The following table summarizes the reported in vitro efficacy of **AC260584** in various cell-based assays.

Assay Type	Cell Line	Parameter	Value	Reference
Cell Proliferation	Not Specified	pEC50	7.6 - 7.7	[1]
Phosphatidylinositol Hydrolysis	Not Specified	pEC50	7.6 - 7.7	[1]
Calcium Mobilization	Not Specified	pEC50	7.6 - 7.7	[1]
Efficacy vs. Carbachol	Not Specified	% of max	90-98%	[1]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.[6]

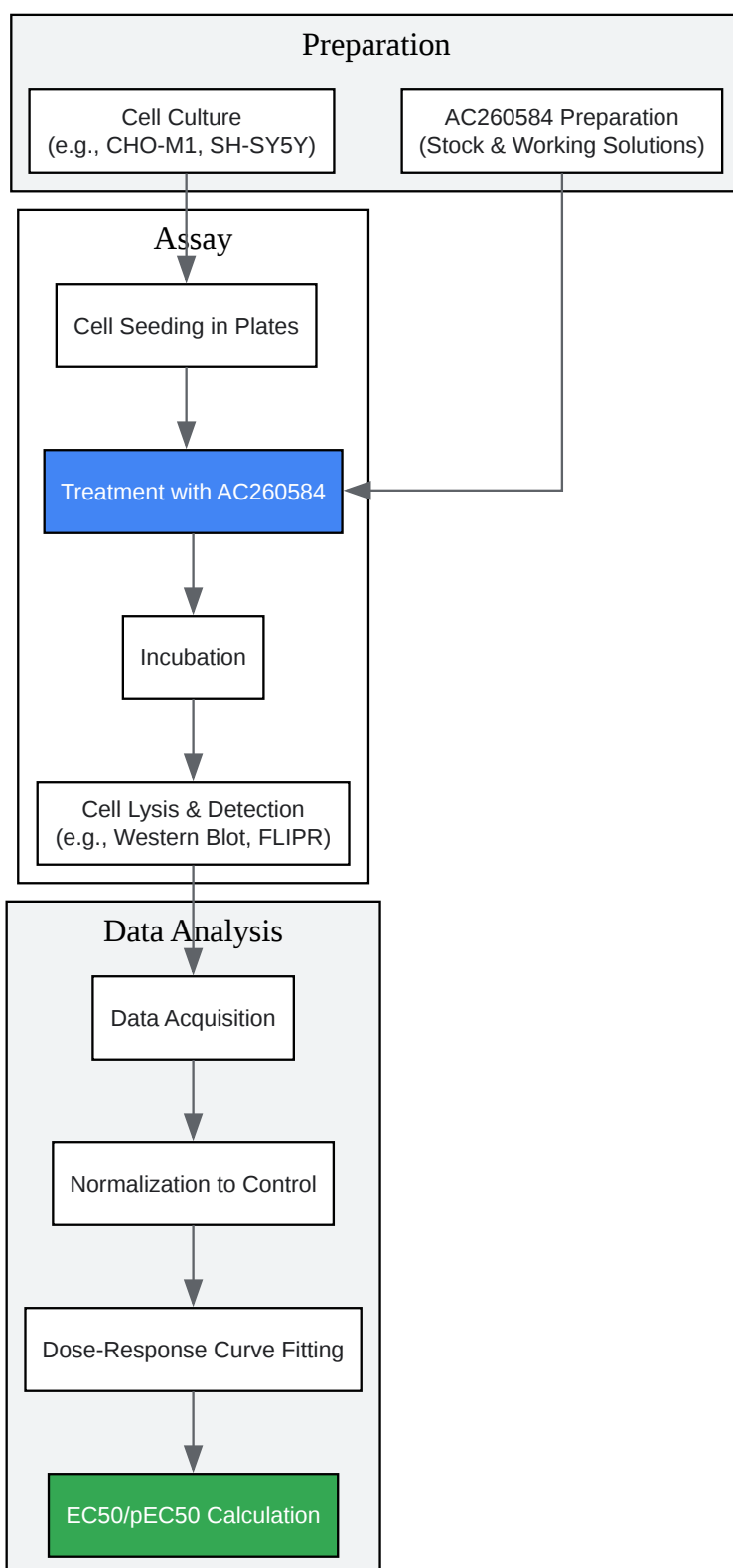
## Signaling Pathway and Experimental Workflow Visualizations

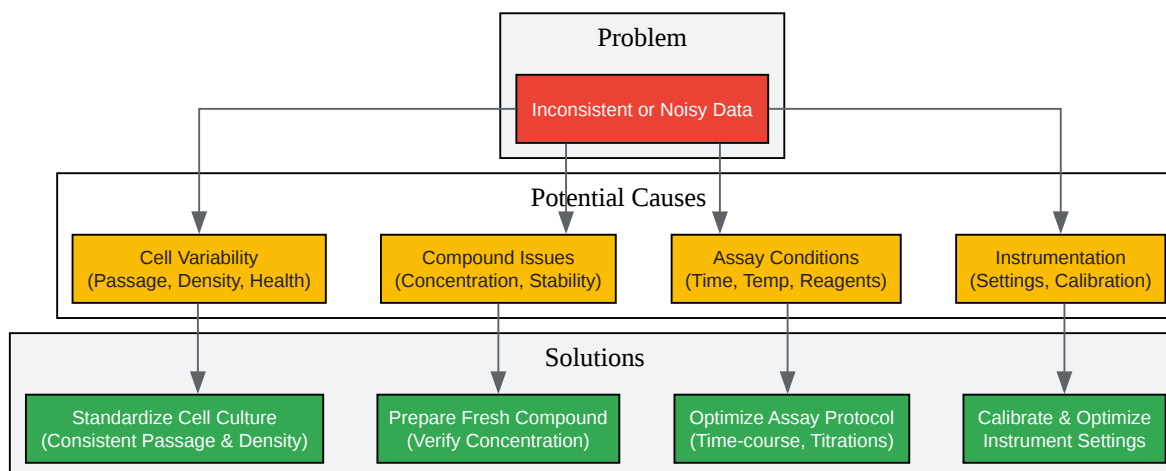
To aid in the understanding of **AC260584**'s mechanism and experimental procedures, the following diagrams are provided.



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### AC260584 Signaling Pathway





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## References

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- 5. AC260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]
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